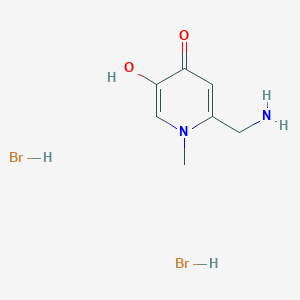

2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide

Description

Historical Development of Hydroxypyridinone Chemistry

The historical evolution of hydroxypyridinone chemistry traces its origins to the early twentieth century, establishing a foundation that would eventually lead to sophisticated coordination compounds like 2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide. The earliest documented preparation of a 3-hydroxypyridin-4-one occurred in 1931 when Armit and Nolan successfully converted pyromeconic acid to the protected 3-hydroxy-1-methyl pyridin-4-one through a double Michael addition reaction. This pioneering synthetic approach established the fundamental methodology that researchers would subsequently adopt and refine over the following decades.

The development trajectory continued through systematic investigations by multiple research groups who recognized the potential of these heterocyclic compounds. Kleipool and Wibaut, followed by Heyns and Vogelsang, Berson and colleagues, and Adams and coworkers, all contributed to expanding the synthetic methodologies and understanding the scope of hydroxypyridinone chemistry. Their collective efforts demonstrated that this synthetic approach could be utilized for preparing a range of 3-hydroxypyrid-4-ones with various aliphatic nitrogen substituents, thereby establishing the versatility of the hydroxypyridinone scaffold.

A pivotal advancement occurred in 1988 when Raymond's research group published the first comprehensive synthesis of multidentate hydroxypyridinones, including 3,4-LIHOPO and 3,4,3-LIHOPO derivatives. This breakthrough represented a significant expansion from simple bidentate structures to complex multidentate systems capable of sophisticated metal coordination. Raymond's pioneering work established hydroxypyridinones as viable alternatives to natural siderophores, opening new avenues for therapeutic and analytical applications.

The historical development also encompassed the recognition of hydroxypyridinones as superior alternatives to existing iron chelators. The search for orally active iron-selective chelators beginning in the early 1970s identified hydroxypyridinones as promising candidates due to their ability to overcome the major disadvantage of desferrioxamine-B, which lacked oral activity. This historical context demonstrates how the development of compounds like 2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide emerged from decades of systematic research aimed at creating more effective and accessible coordination compounds.

Nomenclature and Classification of Dihydropyridinones

The systematic nomenclature and classification of dihydropyridinones encompasses a complex framework that positions 2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide within a well-defined chemical taxonomy. Dihydropyridinones represent a subset of the broader pyridinone family, characterized by specific structural features that distinguish them from their fully aromatic counterparts. The International Union of Pure and Applied Chemistry nomenclature system provides the foundation for understanding these compounds, where the term "dihydro" indicates the presence of two additional hydrogen atoms compared to the fully aromatic pyridine ring system.

The classification system for dihydropyridinones primarily relies on the position of functional groups and the degree of saturation within the six-membered nitrogen-containing ring. The compound 1,4-dihydropyridine, with molecular formula C5H7N, represents the basic structural framework from which more complex derivatives are constructed. This fundamental structure undergoes various substitutions and modifications to generate the diverse array of biologically and chemically active compounds observed in contemporary research.

Within the hydroxypyridinone classification system, three primary types exist based on the relative positions of hydroxyl and ketone functional groups: 1,2-hydroxypyridinone, 3,2-hydroxypyridinone, and 3,4-hydroxypyridinone. Each type exhibits distinct chemical properties and coordination behaviors, with 3,4-hydroxypyridinones demonstrating particularly favorable characteristics for metal chelation applications. The neutral hydroxypyridinones can undergo protonation and deprotonation reactions, with the first dissociation constant typically corresponding to the oxo group and the second to the hydroxyl group.

The specific nomenclature for 2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide reflects its complex structural features. The "2-(Aminomethyl)" designation indicates the presence of an aminomethyl substituent at the second position of the ring system, while "5-hydroxy" specifies the hydroxyl group location. The "1-methyl" notation refers to methylation at the nitrogen atom, and "1,4-dihydropyridin-4-one" describes the basic ring structure with its ketone functionality. The "dihydrobromide" suffix indicates the salt formation with two bromide counterions, reflecting the compound's ionic nature in its stable crystalline form.

| Classification Category | Structural Feature | Chemical Significance |

|---|---|---|

| Ring System | 1,4-Dihydropyridin-4-one | Partially saturated nitrogen heterocycle with ketone |

| Substitution Pattern | 2-(Aminomethyl)-5-hydroxy-1-methyl | Multiple functional groups enabling coordination |

| Salt Formation | Dihydrobromide | Ionic compound with enhanced stability |

| Functional Groups | Amino, hydroxyl, ketone, methyl | Diverse coordination sites |

Position of 2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one Dihydrobromide in Chemical Taxonomy

The taxonomic position of 2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide within the broader chemical classification system reflects its unique structural characteristics and functional properties. This compound occupies a specialized niche within the hydroxypyridinone family, distinguished by its specific substitution pattern and ionic nature. The presence of multiple functional groups positions it as a versatile building block capable of participating in diverse chemical reactions and coordination processes.

From a structural perspective, this compound belongs to the class of substituted 1,4-dihydropyridin-4-ones, which are closely related to the extensively studied 3,4-hydroxypyridinones. Research has demonstrated that 3,4-hydroxypyridinones form outstanding building blocks for developing various agents in metal chelation applications. The structural similarity suggests that 2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide likely shares many of the beneficial properties associated with this family, including high metal-binding affinity and selectivity for hard metal ions.

The compound's taxonomic classification is further complicated by its relationship to the dihydropyridine family, which includes numerous pharmaceutical compounds, particularly calcium channel blockers. However, the presence of the ketone functionality at the 4-position and the hydroxyl group at the 5-position distinguishes it from typical dihydropyridine pharmaceuticals, positioning it more closely with the hydroxypyridinone chelators. This dual classification reflects the compound's potential for both pharmaceutical applications and coordination chemistry research.

The aminomethyl substituent at the 2-position represents a particularly significant structural feature that enhances the compound's versatility. Research has shown that amino-functionalized hydroxypyridinones serve as valuable precursors for preparing more complex multidentate chelators. The presence of this functional group allows for further derivatization and incorporation into larger molecular frameworks, expanding the compound's potential applications beyond simple bidentate coordination.

The dihydrobromide salt form of the compound reflects considerations of stability, solubility, and handling characteristics. Salt formation with bromide counterions often enhances the crystallinity and shelf stability of organic compounds while maintaining their essential chemical properties. This formulation strategy is commonly employed in pharmaceutical chemistry to optimize the physical properties of active compounds while preserving their biological activity.

| Taxonomic Level | Classification | Key Distinguishing Features |

|---|---|---|

| Chemical Family | Hydroxypyridinones | Hydroxy and ketone functionalities on pyridine ring |

| Structural Class | 1,4-Dihydropyridin-4-ones | Partially reduced pyridine with 4-position ketone |

| Functional Category | Amino-substituted chelators | Aminomethyl group enabling multidentate coordination |

| Physical Form | Organic bromide salt | Enhanced stability and crystallinity |

| Application Category | Coordination compounds | Metal-binding capabilities |

Significance in Coordination Chemistry

The significance of 2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide in coordination chemistry stems from its structural features that enable effective metal binding and its potential for developing sophisticated coordination complexes. Hydroxypyridinones have demonstrated exceptional performance as metal chelators due to their ability to rapidly bind hard metals in aqueous media, facilitating efficient applications in both biological and medical contexts. The specific structural arrangement of this compound positions it as a particularly valuable member of this family.

The coordination chemistry significance of hydroxypyridinone derivatives is fundamentally rooted in their ability to act as hard Lewis bases, forming stable bonds with hard Lewis acids such as iron(III) ions. High spin iron(III), classified as a hard Lewis acid by virtue of its high surface charge density, forms stable bonds with charged oxygen atoms such as those found in hydroxypyridinone structures. This selectivity represents a crucial advantage in coordination chemistry applications where specific metal targeting is required.

Research has demonstrated that hydroxypyridinones can be readily converted into tetradentate, hexadentate, and octadentate chelators, with considerable potential for controlling the stereochemistry of resulting metal complexes. The aminomethyl substituent in 2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide provides an additional coordination site that could facilitate the formation of more complex multidentate arrangements. This structural feature significantly enhances the compound's utility in designing sophisticated coordination compounds with precisely controlled geometries.

The compound's significance extends to its potential role in developing new materials and analytical techniques. Professor Raymond's pioneering research established hydroxypyridinones as effective coordination frameworks, leading to the synthesis of various multidentate derivatives including 3,4-LIHOPO and 3,4,3-LIHOPO compounds. These developments demonstrated the potential for creating artificial siderophores and specialized coordination compounds with tailored properties for specific applications.

The coordination chemistry applications of hydroxypyridinone derivatives encompass diverse fields including metal extraction, environmental remediation, and analytical chemistry. Studies have shown that hexadentate hydroxypyridinone derivatives possess high affinity for ferric ions, with some compounds demonstrating superior performance compared to their bidentate counterparts. The ability to fine-tune metal binding affinity through structural modifications makes compounds like 2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide valuable tools for developing specialized coordination systems.

| Coordination Property | Chemical Basis | Significance |

|---|---|---|

| Hard metal selectivity | Charged oxygen coordination sites | Specific targeting of metal ions |

| Multidentate potential | Multiple functional groups | Enhanced binding strength and selectivity |

| Structural versatility | Modifiable framework | Tunable properties for specific applications |

| Aqueous stability | Robust pyridinone core | Practical utility in biological systems |

| Stereochemical control | Defined molecular geometry | Predictable coordination arrangements |

Properties

IUPAC Name |

2-(aminomethyl)-5-hydroxy-1-methylpyridin-4-one;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.2BrH/c1-9-4-7(11)6(10)2-5(9)3-8;;/h2,4,11H,3,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHUILXZTRBVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1CN)O.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkaline Aldehyde Addition

- Reagents: 4-aminotetrahydropyridinylidene salts (compounds 1a–1d), aldehydes (aliphatic or aromatic), potassium hydroxide (KOH).

- Solvent: Water or water-ethanol mixtures for low-solubility aldehydes.

- Temperature: Room temperature (r.t.).

- Duration: Several days (typically 4–6 days).

Mechanistic Insights

- The salts are first deprotonated by KOH to form resonance-stabilized bases.

- Hydrolysis at ring position 4 yields ketone intermediates.

- Aldehydes attack the methylene position adjacent to the ketone to form aldol-type intermediates.

Depending on the aldehyde:

- Aliphatic aldehydes lead predominantly to β-hydroxyketones (desired hydroxy substitution).

- Aromatic aldehydes tend to form β-aminoketones via a Mannich-type reaction.

Secondary amines can add to α,β-unsaturated ketones formed by dehydration of aldols, producing β-aminoketones.

- The β-hydroxyketones can tautomerize, stabilizing the hydroxy substitution at position 5.

Salt Formation

- The free base dihydropyridinone derivatives are converted to their dihydrobromide salts by treatment with hydrobromic acid, facilitating isolation and purification.

Representative Preparation Procedures

Analytical Characterization Supporting Preparation

-

- ^13C NMR shows a shift of the C-4 carbon signal from ~162 ppm (enaminone) to ~189 ppm (ketone), confirming ketone formation at position 4.

- ^1H NMR reveals disappearance of proton at position 5 upon substitution, consistent with hydroxy or aminomethyl substitution.

- HMBC and NOE experiments confirm connectivity between methine protons, carbons, and nitrogen substituents.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 4-Aminotetrahydropyridinylidene salts (1a–1d) |

| Base | Potassium hydroxide (KOH) |

| Aldehydes Used | Aliphatic (e.g., cyclohexane carbaldehyde, pivalaldehyde), Aromatic (benzaldehyde) |

| Solvent | Water, water-ethanol mixtures |

| Temperature | Room temperature (20–25°C) |

| Reaction Time | 4–6 days |

| Product Types | β-Hydroxyketones (from aliphatic aldehydes), β-Aminoketones (from aromatic aldehydes) |

| Salt Formation | Reaction with hydrobromic acid to form dihydrobromide salt |

| Yields | 27% to 77% depending on amine and aldehyde |

| Characterization Techniques | NMR (^1H, ^13C, HMBC, NOE), X-ray crystallography, IR, melting point |

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the dihydropyridinone ring.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research has indicated that 2-(aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide exhibits notable anticancer properties. It has shown moderate activity against leukemia cell lines, with specific derivatives demonstrating selective anti-leukemic effects while maintaining low cytotoxicity towards normal fibroblasts.

Table 1: Summary of Anticancer Activities

| Compound | Cell Line Tested | Concentration (µM) | Activity |

|---|---|---|---|

| This compound | Leukemia | 50 | Moderate |

| Derivative A | Fibroblasts | 50 | Low Cytotoxicity |

| Derivative B | Other Cancer Lines | 50 | Selective Activity |

The selective nature of these compounds suggests potential for developing targeted therapies that minimize damage to healthy cells while effectively combating cancerous ones.

Neurological Applications

In addition to its anticancer properties, this compound may have implications in treating neurological disorders. Preliminary studies suggest that it could exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells. Such properties make it a candidate for further investigation in the context of diseases like Alzheimer's or Parkinson's.

Biochemical Pathways

The compound may influence several biochemical pathways depending on its targets. For instance, if it interacts with enzymes involved in amino acid metabolism, it could affect the synthesis and degradation processes crucial for cellular function.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is likely absorbed through the gastrointestinal tract when administered orally. It is expected to be distributed throughout the body, metabolized primarily in the liver, and excreted via urine. Understanding these parameters is essential for optimizing dosing regimens in clinical settings.

Industrial Applications

Beyond its pharmaceutical applications, 2-(aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide can serve as a building block in the synthesis of various agrochemicals and other industrial compounds. Its versatility in chemical reactions allows for modifications that can lead to new derivatives with enhanced biological activities or improved stability.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl and hydroxyl groups play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Overview

The table below highlights key differences between the target compound and related molecules from the evidence:

Key Comparative Insights

Solubility and Salt Forms

- The target compound’s dihydrobromide salt parallels BD 1008 and BD 1047, which use the same counterion to improve solubility for neurological studies . However, its hydroxy and aminomethyl substituents may confer distinct hydrogen-bonding capabilities compared to the dichlorophenyl groups in BD compounds.

- In contrast, bromacil and pyrazole derivatives lack salt forms, suggesting lower aqueous solubility and suitability for non-pharmaceutical applications (e.g., pesticides) .

Pharmacological Potential

- While BD 1008/1047 target sigma receptors , the target compound’s dihydropyridinone core is structurally closer to calcium channel modulators (e.g., nifedipine analogs). Its aminomethyl group could facilitate interactions with amine-binding receptors or enzymes, though direct evidence is unavailable in the provided data.

- Pyrazole-carboximidamides () exhibit substituent-dependent bioactivity, with chlorophenyl groups favoring agrochemical applications. The target compound’s hydroxy group may shift its utility toward antioxidant or metal-chelating roles .

Stability and Reactivity

- The dihydropyridinone ring is prone to oxidation, unlike the saturated pyrazole or pyrimidinedione cores. This instability may limit its use in long-term formulations but could be advantageous in prodrug design .

- Bromacil’s bromine substituent enhances herbicidal activity via electrophilic interactions, while the target compound’s aminomethyl group may prioritize nucleophilic reactivity .

Critical Notes and Limitations

Discontinuation : The target compound’s discontinued status (CymitQuimica) restricts access for further experimental validation .

Data Gaps: Limited pharmacological or toxicological data are available in the provided evidence, necessitating caution in extrapolating its applications.

Structural Analogues: BD 1008/1047 and pyrazole derivatives highlight the importance of substituent choice in directing bioactivity, suggesting that the target compound’s hydroxy and aminomethyl groups could be optimized for niche applications.

Biological Activity

2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide, a heterocyclic compound, has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

It has a molecular weight of 315.99 g/mol and features a pyridinone core structure that allows for significant interactions with biological systems .

2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide exhibits several key biochemical properties:

- Enzyme Interactions : The compound interacts with various enzymes and proteins, influencing biochemical pathways critical for cellular function. Its amino and hydroxyl groups facilitate nucleophilic substitution reactions .

- Cell Signaling Modulation : It has been shown to modulate cell signaling pathways and gene expression related to oxidative stress and apoptosis .

Cellular Effects

Research indicates that this compound affects multiple cell types and processes:

- Antiproliferative Activity : In vitro studies have demonstrated that it exhibits antiproliferative effects against certain cancer cell lines. For instance, it showed moderate activity against leukemia cells at concentrations around 50 µM .

- Cytotoxicity : While effective against cancer cells, its cytotoxicity must be carefully evaluated. Some derivatives showed selective toxicity towards cancer cells while sparing normal fibroblasts .

The mechanism by which 2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide exerts its biological effects involves:

- Binding Affinity : The compound binds to specific biomolecules through hydrogen bonding and hydrophobic interactions, which are crucial for its activity .

- Oxidative Stress Response : It influences the expression of genes involved in the cellular response to oxidative stress, suggesting a protective role in cellular metabolism .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

Therapeutic Applications

The potential applications of 2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide span various fields:

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis of dihydropyridine derivatives often involves bromination or alkylation steps. For example, bromination of 1,4-dihydropyridine precursors using N-bromosuccinimide (NBS) in methanol (50 mL per 5 mmol precursor) at ambient temperature for 24 hours yields bromomethyl derivatives with high regioselectivity . Adjusting stoichiometry (e.g., 2:1 NBS-to-precursor ratio) and solvent polarity (e.g., ethanol for recrystallization) can improve yield and purity. Monitoring via TLC or HPLC is critical to minimize byproducts.

Q. How can researchers validate the purity of this compound, and what analytical methods are recommended?

- Methodological Answer : Purity assessment typically employs reverse-phase HPLC with a C18 column and a buffered mobile phase (e.g., ammonium acetate buffer at pH 6.5, adjusted with acetic acid) . UV detection at 254 nm is suitable for detecting aromatic or conjugated systems. For structural confirmation, combine ¹H/¹³C NMR (e.g., δ 0.76–0.94 ppm for cyclopropane protons in related analogs) and HRMS/LCMS (e.g., [M+1]+ peaks for molecular ion validation) .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : Dihydrobromide salts are hygroscopic and prone to degradation under humid conditions. Store at –20°C in anhydrous DMSO or desiccated environments to prevent hydrolysis. Stability studies on analogous compounds suggest monitoring via accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to assess decomposition pathways, such as oxidation of the dihydropyridine ring .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the dihydropyridine core be addressed?

- Methodological Answer : Regioselectivity in alkylation/bromination is influenced by steric and electronic factors. For example, 2,6-di(bromomethyl) derivatives form preferentially due to the electron-rich C2 and C6 positions in 1,4-dihydropyridines. Computational modeling (DFT) can predict reactive sites, while directed metalation strategies (e.g., using Cu or Pd catalysts) enable selective functionalization .

Q. What mechanistic insights explain contradictory data in catalytic reduction studies of this compound?

- Methodological Answer : Discrepancies in reduction outcomes (e.g., over-reduction to tetrahydropyridines) may arise from catalyst poisoning or solvent effects. For example, hydrogenation with Pd/C in ethanol vs. PtO₂ in acetic acid alters product ratios. Kinetic studies (e.g., monitoring H₂ uptake) and in-situ IR spectroscopy can elucidate intermediates and optimize conditions .

Q. How can computational tools aid in predicting the biological activity of derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models trained on dihydropyridine libraries can predict binding affinities to targets like calcium channels or antimicrobial enzymes. Validate predictions with in vitro assays (e.g., MIC tests for antibacterial activity) .

Q. What strategies resolve solubility challenges in in vivo studies without altering bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.